molecular formula C17H17NO3S B5654762 4-(9H-fluoren-2-ylsulfonyl)morpholine

4-(9H-fluoren-2-ylsulfonyl)morpholine

Cat. No.: B5654762
M. Wt: 315.4 g/mol
InChI Key: OXOKVBROWLQXSL-UHFFFAOYSA-N
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Description

4-(9H-Fluoren-2-ylsulfonyl)morpholine is a sulfonamide derivative containing a morpholine ring substituted with a fluorenylsulfonyl group.

Properties

IUPAC Name

4-(9H-fluoren-2-ylsulfonyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c19-22(20,18-7-9-21-10-8-18)15-5-6-17-14(12-15)11-13-3-1-2-4-16(13)17/h1-6,12H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOKVBROWLQXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(9H-fluoren-2-ylsulfonyl)morpholine typically involves the reaction of fluorenyl sulfonyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration and purified by recrystallization or column chromatography.

Chemical Reactions Analysis

4-(9H-fluoren-2-ylsulfonyl)morpholine can undergo various chemical reactions, including:

Scientific Research Applications

4-(9H-fluoren-2-ylsulfonyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic applications.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(9H-fluoren-2-ylsulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the fluorenyl moiety can interact with hydrophobic regions of biomolecules, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents/Modifications Key Properties/Applications Source References
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-Methoxybenzene sulfonyl group Synthesized via Grignard reagent coupling; m.p. 109–110°C; used in organic synthesis
4-[(2-Methoxyphenyl)sulfonyl]morpholine 2-Methoxybenzene sulfonyl group m.p. 85–86°C; structurally similar but with altered regiochemistry
4-[(1,1'-Biphenyl)-4-ylsulfonyl]morpholine Biphenyl sulfonyl group Higher molecular weight; potential applications in materials science
4-(4-Fluorobenzyl)morpholine Fluorobenzyl group Intermediate in synthesizing enantiomers of mosapride; evaluated for pharmacological activity
4-[2-(Methylsulfonyl)phenyl]morpholine Methylsulfonylphenyl group High purity (CAS unassigned); used in pharmaceuticals and agrochemical R&D
4-[(4-Fluoro-2-methylphenyl)sulfonyl]morpholine Fluoro-methylphenyl sulfonyl group Molecular weight 259.3 g/mol; structural analog with halogenated substituents

Key Observations:

Synthetic Methods :

  • Aryl-sulfonyl morpholines are typically synthesized via coupling reactions using Grignard reagents or sulfonyl chlorides . For example, 4-[(4-methoxyphenyl)sulfonyl]morpholine was synthesized using a 0.51 M THF solution of 4-methoxyphenylmagnesium bromide .
  • Substituted benzylmorpholines (e.g., 4-(2-chlorobenzyl)morpholine) exhibit high aqueous solubility (~180–184 μM) due to their polar sulfonyl groups .

Biological Activity :

  • Morpholine derivatives with sulfonyl groups are often explored as enzyme inhibitors or receptor modulators. For instance, VPC-14449 (a thiazolyl-morpholine analog) was studied for its DNA-binding domain (DBD) interactions in androgen receptor (AR) signaling .
  • Fluorenyl-containing analogs (e.g., Fmoc-protected morpholines) are used in peptide synthesis and drug delivery systems due to their stability and solubility .

Structural Impact on Properties :

  • Electron-Withdrawing Groups : Halogenation (e.g., fluorine) or sulfonyl groups enhance metabolic stability and binding specificity .
  • Steric Effects : Bulky substituents like biphenyl or fluorenyl groups may reduce solubility but improve target selectivity .

Table 2: Comparative Pharmacological Data (Selected Analogs)

Compound Target/Activity Key Findings References
VPC-14449 Androgen Receptor (AR) DBD Inhibits AR-V7 splice variant; NMR discrepancies noted in synthesis
4-(2-Chlorobenzyl)morpholine CYP2A13 Inhibition High solubility (180 μM); potential chemopreventive agent for lung cancer
1-(Morpholin-4-yl-methyl)-1,2,4-triazole Antioxidant Activity Demonstrated radical scavenging and metal chelation in vitro

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